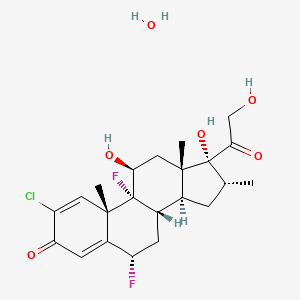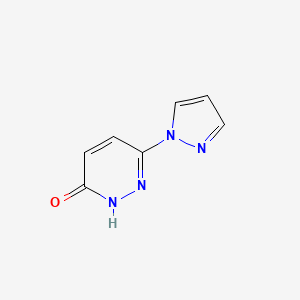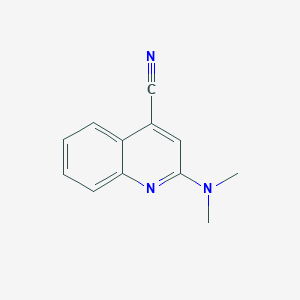![molecular formula C7H4BrNS B1442659 2-Bromothieno[2,3-b]piridina CAS No. 72808-92-5](/img/structure/B1442659.png)
2-Bromothieno[2,3-b]piridina
Descripción general
Descripción
2-Bromothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromothieno[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromothieno[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados de 2-Bromothieno[2,3-b]piridina han mostrado ser prometedores como agentes anticancerígenos. Se han estudiado por su potencial para inhibir varias líneas celulares cancerosas. La capacidad del compuesto para modular la resistencia a múltiples fármacos lo convierte en un candidato valioso para la terapia del cáncer .
Propiedades antivirales
La investigación indica que los compuestos de thieno[2,3-b]piridina exhiben actividades antivirales. Estas propiedades son particularmente relevantes en el desarrollo de nuevos tratamientos para infecciones virales, donde el compuesto podría servir como estructura principal para la síntesis de agentes antivirales más potentes .
Usos antiinflamatorios
El potencial antiinflamatorio de this compound es otra área de interés. Sus derivados pueden utilizarse para desarrollar nuevos medicamentos antiinflamatorios, que podrían ofrecer tratamientos alternativos para enfermedades inflamatorias .
Efectos antimicrobianos
Los derivados de thieno[2,3-b]piridina también poseen propiedades antimicrobianas. Esto los hace útiles en la búsqueda de nuevos fármacos antimicrobianos que puedan combatir cepas resistentes de bacterias y otros patógenos .
Tratamiento de trastornos del SNC
Los compuestos basados en this compound se han investigado por su potencial en el tratamiento de los trastornos del sistema nervioso central (SNC). Su perfil farmacológico sugiere que podrían ser efectivos para controlar afecciones como la enfermedad de Alzheimer .
Potencial antidiabético
Los derivados de this compound se han explorado por sus propiedades antidiabéticas. Podrían desempeñar un papel en el desarrollo de nuevos agentes terapéuticos para el control de la diabetes, ofreciendo una nueva vía para el tratamiento .
Aplicaciones antihipertensivas
La actividad antihipertensiva de los derivados de thieno[2,3-b]piridina es otra aplicación prometedora. Estos compuestos podrían contribuir a la creación de nuevos medicamentos para reducir la presión arterial .
Actividades osteogénicas
Por último, las actividades osteogénicas de estos compuestos sugieren su uso en la salud ósea. Potencialmente podrían utilizarse para desarrollar tratamientos que promuevan el crecimiento o la reparación ósea .
Mecanismo De Acción
Target of Action
2-Bromothieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of enzyme that plays a crucial role in cell division and survival, making it a potential target for cancer treatment .
Mode of Action
It is believed to interact with its targets, such as pim-1 kinase, leading to changes in the function of these targets . This interaction may inhibit the activity of the kinase, thereby preventing cell division and promoting cell death .
Biochemical Pathways
The biochemical pathways affected by 2-Bromothieno[2,3-b]pyridine are likely related to its role as a Pim-1 kinase inhibitor . By inhibiting this kinase, it could affect various cellular processes, including cell growth, division, and survival . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancer cells .
Result of Action
The molecular and cellular effects of 2-Bromothieno[2,3-b]pyridine’s action would likely include the inhibition of Pim-1 kinase activity, leading to changes in cell growth and survival . This could result in reduced tumor growth and increased cell death in cancer cells .
Análisis Bioquímico
Biochemical Properties
2-Bromothieno[2,3-b]pyridine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Bromothieno[2,3-b]pyridine has been identified as a potential inhibitor of certain kinases, such as GRK2 (G protein-coupled receptor kinase 2). The interaction between 2-Bromothieno[2,3-b]pyridine and GRK2 involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-Bromothieno[2,3-b]pyridine on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromothieno[2,3-b]pyridine can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Additionally, it can induce apoptosis (programmed cell death) in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Bromothieno[2,3-b]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 2-Bromothieno[2,3-b]pyridine can bind to the active site of kinases, leading to enzyme inhibition. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the target enzyme. Additionally, 2-Bromothieno[2,3-b]pyridine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromothieno[2,3-b]pyridine in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Bromothieno[2,3-b]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 2-Bromothieno[2,3-b]pyridine on cellular function have been observed, with some studies reporting sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of 2-Bromothieno[2,3-b]pyridine at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in cancer models. At very high doses, 2-Bromothieno[2,3-b]pyridine can cause toxic effects, such as liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
2-Bromothieno[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactionsThe metabolic pathways of 2-Bromothieno[2,3-b]pyridine also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 2-Bromothieno[2,3-b]pyridine within cells and tissues are critical factors that determine its efficacy and safety. The compound is transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, 2-Bromothieno[2,3-b]pyridine can bind to specific transporters and binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 2-Bromothieno[2,3-b]pyridine plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. For example, 2-Bromothieno[2,3-b]pyridine may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of 2-Bromothieno[2,3-b]pyridine also affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
2-bromothieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMUSRIEEHYHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729218 | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72808-92-5 | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72808-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothieno[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)


![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)


![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)


![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

